Cas no 73801-95-3 (Oxazole, 2-chloro-4,5-dimethyl-)

Oxazole, 2-chloro-4,5-dimethyl- 化学的及び物理的性質
名前と識別子
-
- Oxazole, 2-chloro-4,5-dimethyl-
- SCHEMBL6804949
- EN300-7002135
- 2-chloro-4,5-dimethyl-1,3-oxazole
- 2-chloro-4,5-dimethyloxazole
- 73801-95-3
-
- インチ: 1S/C5H6ClNO/c1-3-4(2)8-5(6)7-3/h1-2H3
- InChIKey: AEPSMLKSUJDZRN-UHFFFAOYSA-N
- ほほえんだ: O1C(C)=C(C)N=C1Cl
計算された属性
- せいみつぶんしりょう: 131.0137915g/mol
- どういたいしつりょう: 131.0137915g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 88.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
じっけんとくせい
- 密度みつど: 1.196±0.06 g/cm3(Predicted)
- ふってん: 196.3±43.0 °C(Predicted)
- 酸性度係数(pKa): 0.43±0.14(Predicted)
Oxazole, 2-chloro-4,5-dimethyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7002135-0.1g |
2-chloro-4,5-dimethyl-1,3-oxazole |
73801-95-3 | 0.1g |
$1307.0 | 2023-05-30 | ||
Enamine | EN300-7002135-1.0g |
2-chloro-4,5-dimethyl-1,3-oxazole |
73801-95-3 | 1g |
$1485.0 | 2023-05-30 | ||
Enamine | EN300-7002135-5.0g |
2-chloro-4,5-dimethyl-1,3-oxazole |
73801-95-3 | 5g |
$4309.0 | 2023-05-30 | ||
Enamine | EN300-7002135-0.5g |
2-chloro-4,5-dimethyl-1,3-oxazole |
73801-95-3 | 0.5g |
$1426.0 | 2023-05-30 | ||
Enamine | EN300-7002135-0.25g |
2-chloro-4,5-dimethyl-1,3-oxazole |
73801-95-3 | 0.25g |
$1366.0 | 2023-05-30 | ||
Enamine | EN300-7002135-10.0g |
2-chloro-4,5-dimethyl-1,3-oxazole |
73801-95-3 | 10g |
$6390.0 | 2023-05-30 | ||
Enamine | EN300-7002135-0.05g |
2-chloro-4,5-dimethyl-1,3-oxazole |
73801-95-3 | 0.05g |
$1247.0 | 2023-05-30 | ||
Enamine | EN300-7002135-2.5g |
2-chloro-4,5-dimethyl-1,3-oxazole |
73801-95-3 | 2.5g |
$2912.0 | 2023-05-30 |
Oxazole, 2-chloro-4,5-dimethyl- 関連文献
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1. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
Oxazole, 2-chloro-4,5-dimethyl-に関する追加情報
Comprehensive Overview of Oxazole, 2-chloro-4,5-dimethyl- (CAS No. 73801-95-3): Properties, Applications, and Industry Insights
Oxazole, 2-chloro-4,5-dimethyl- (CAS No. 73801-95-3) is a specialized heterocyclic compound belonging to the oxazole family, characterized by its unique molecular structure featuring a chlorine atom at the 2-position and methyl groups at the 4- and 5-positions. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its versatile reactivity and potential as a building block for more complex molecules. The 2-chloro-4,5-dimethyloxazole derivative is particularly valued for its role in synthesizing bioactive compounds, making it a subject of interest for researchers exploring novel drug candidates and crop protection agents.
In recent years, the demand for heterocyclic compounds like Oxazole, 2-chloro-4,5-dimethyl- has surged, driven by advancements in medicinal chemistry and sustainable agriculture. Searches for "oxazole derivatives in drug discovery" and "chlorinated heterocycles applications" reflect growing curiosity about their utility. The compound’s stability and reactivity under mild conditions make it a preferred intermediate in multicomponent reactions, aligning with the industry’s shift toward greener synthetic methodologies. Researchers are also investigating its potential in materials science, particularly in designing organic electronic materials with tailored properties.
The physicochemical properties of CAS No. 73801-95-3 contribute to its broad applicability. With a molecular formula of C5H6ClNO, it exhibits moderate solubility in organic solvents such as dichloromethane and ethyl acetate, facilitating its use in laboratory-scale syntheses. Its melting point and spectral data (e.g., NMR, IR) are well-documented, aiding in quality control and structural verification. These attributes are frequently queried in academic forums, underscoring the need for reliable technical data on chloro-methyl substituted oxazoles.
From an industrial perspective, Oxazole, 2-chloro-4,5-dimethyl- is often discussed in contexts like "high-value chemical intermediates" and "scalable heterocyclic synthesis." Companies specializing in fine chemicals prioritize its production to meet the needs of contract research organizations (CROs) and academic institutions. Innovations in catalytic processes have further optimized its synthesis, reducing byproducts and improving yields—a topic frequently explored in patents and peer-reviewed journals.
Environmental and regulatory considerations also shape the discourse around this compound. While not classified as hazardous under major regulatory frameworks, its handling requires standard laboratory precautions. Queries such as "safe storage of oxazole derivatives" highlight user concerns about workplace safety. Additionally, the compound’s biodegradability and ecotoxicological profile are areas of ongoing study, reflecting the broader emphasis on sustainable chemical practices.
Looking ahead, Oxazole, 2-chloro-4,5-dimethyl- is poised to remain relevant in cutting-edge research. Its integration into combinatorial chemistry libraries and high-throughput screening platforms exemplifies its role in accelerating drug development. Furthermore, collaborations between academia and industry aim to unlock new applications, such as its use in photoactive materials or catalysis. As synthetic methodologies evolve, this compound will continue to bridge gaps between theoretical design and practical innovation.
In summary, CAS No. 73801-95-3 represents a critical tool for modern chemists, offering a balance of reactivity, stability, and versatility. Its alignment with trends like green chemistry and precision synthesis ensures its prominence in both literature and industrial workflows. For researchers seeking detailed protocols or spectroscopic references, authoritative databases and supplier catalogs remain indispensable resources for leveraging the full potential of this chloro-methyl oxazole derivative.
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